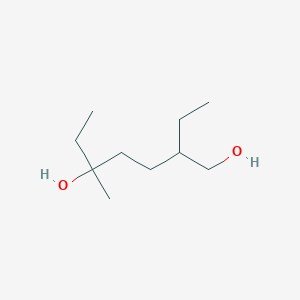
2-Ethyl-5-methylheptane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methylheptane-1,5-diol is an organic compound with a branched structure. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and fifth carbon atoms of the heptane chain, with ethyl and methyl groups as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylheptane-1,5-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-Ethyl-5-methylhept-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone, 2-Ethyl-5-methylheptane-1,5-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired diol.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylheptane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-5-methylheptane-1,5-dione or 2-Ethyl-5-methylheptanoic acid.
Reduction: 2-Ethyl-5-methylheptane.
Substitution: 2-Ethyl-5-methylheptane-1,5-dichloride or 2-Ethyl-5-methylheptane-1,5-dibromide.
Scientific Research Applications
2-Ethyl-5-methylheptane-1,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylheptane-1,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules in the process.
Comparison with Similar Compounds
2-Ethyl-5-methylheptane-1,5-diol can be compared with other similar compounds, such as:
2-Ethyl-5-methylheptane-1,5-dione: This compound has ketone groups instead of hydroxyl groups.
2-Ethyl-5-methylheptane: This compound lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2-Ethyl-5-methylheptane-1,5-dichloride: This compound has halide groups instead of hydroxyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide versatility in chemical reactions and applications.
Properties
CAS No. |
106001-85-8 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2-ethyl-5-methylheptane-1,5-diol |
InChI |
InChI=1S/C10H22O2/c1-4-9(8-11)6-7-10(3,12)5-2/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
OWBFQNWNZDRDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)(CC)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















